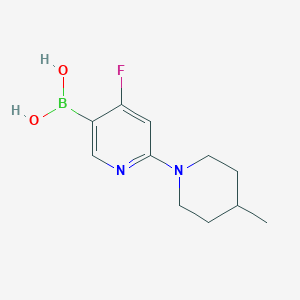
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine is a compound with the molecular formula C9H11F3N2S and a molecular weight of 236.26 g/mol . This compound is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further substituted with an ethyl group and a hydrazine moiety. The trifluoromethylthio group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
The synthesis of 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-3-(trifluoromethylthio)benzaldehyde with hydrazine hydrate under acidic conditions . The reaction typically proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative. Industrial production methods may involve similar reaction conditions but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The compound can also participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile. Major products formed from these reactions include corresponding hydrazones, azines, and other nitrogen-containing derivatives.
Aplicaciones Científicas De Investigación
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine has found applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules. In medicine, it is explored for its potential therapeutic effects, including anticancer and antimicrobial activities. Additionally, the compound is used in the industry for the development of novel materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact molecular pathways involved may vary depending on the specific application and target organism.
Comparación Con Compuestos Similares
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as 1-(2-ethylphenyl)hydrazine and 1-(3-(trifluoromethylthio)phenyl)hydrazine . These compounds share structural similarities but differ in the position and nature of substituents on the phenyl ring. The presence of the trifluoromethylthio group in this compound imparts unique chemical properties, such as increased lipophilicity and reactivity, distinguishing it from its analogs.
Propiedades
Fórmula molecular |
C9H11F3N2S |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
[2-ethyl-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2S/c1-2-6-7(14-13)4-3-5-8(6)15-9(10,11)12/h3-5,14H,2,13H2,1H3 |
Clave InChI |
QMAOGQIDADPUPR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1SC(F)(F)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[5-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14073432.png)
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14073444.png)





![N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate](/img/structure/B14073464.png)


